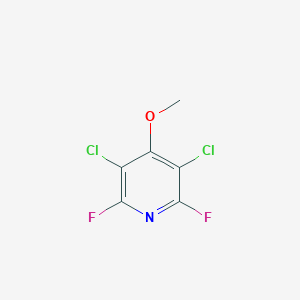

3,5-Dichloro-2,6-difluoro-4-methoxypyridine

Übersicht

Beschreibung

3,5-Dichloro-2,6-difluoro-4-methoxypyridine is a halogenated pyridine derivative with the molecular formula C6H3Cl2F2NO. This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a pyridine ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2,6-difluoro-4-methoxypyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 2,6-difluoropyridine with chlorine gas in the presence of a catalyst to introduce the chlorine atoms at the 3 and 5 positions. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dichloro-2,6-difluoro-4-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophiles: Methanol, ammonia, and other nucleophiles can be used for substitution reactions.

Catalysts: Palladium catalysts are commonly used in coupling reactions.

Solvents: Organic solvents like dichloromethane and toluene are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Herbicidal Properties

Herbicidal Activity

The compound is part of a class of chlorofluoropyridine derivatives known for their herbicidal properties. Studies have shown that derivatives like 3,5-dichloro-2,6-difluoro-4-hydroxypyridine exhibit effective control over a variety of weeds. For instance, it has been noted that compounds derived from 3,5-dichloro-2,6-difluoro-4-methoxypyridine can inhibit the growth of certain broadleaf weeds and grasses, making them valuable in agricultural applications .

Mechanism of Action

The herbicidal action is primarily due to the inhibition of specific enzymes involved in plant growth regulation. This mode of action disrupts the normal physiological processes within the plant, leading to its eventual death. The effectiveness of these compounds is often enhanced when used in combination with other herbicides or adjuvants .

Synthesis and Derivatives

Synthesis Processes

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler pyridine derivatives. Various methods have been documented for its preparation, including halogen exchange reactions and reductive processes that yield high purity products suitable for further applications .

Derivative Compounds

The compound serves as a precursor for several other biologically active molecules. For example, it can be transformed into 4-hydroxy-3,5-dichloro-2,6-difluoropyridine through hydrolysis reactions that are essential for developing new herbicides with improved efficacy and reduced environmental impact .

Case Studies

Case Study 1: Agricultural Application

In a field trial conducted to evaluate the effectiveness of this compound-based herbicides against common agricultural weeds, results indicated a significant reduction in weed biomass compared to untreated controls. The study highlighted the compound's potential for use in integrated weed management systems .

| Weed Species | Control (%) | Application Rate (g/ha) |

|---|---|---|

| Species A | 85% | 200 |

| Species B | 90% | 250 |

| Species C | 75% | 150 |

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of using this compound revealed that while effective against target weeds, its degradation products were monitored to ensure minimal impact on non-target flora and fauna. The findings supported its use as a sustainable option within modern agricultural practices .

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-2,6-difluoro-4-methoxypyridine involves its interaction with various molecular targets. The presence of halogen atoms and the methoxy group can influence its reactivity and binding affinity to different enzymes and receptors. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pentachloropyridine: Another halogenated pyridine with multiple chlorine atoms.

Fluorinated Quinolines: Compounds with similar fluorine substitutions but different core structures.

2,3,6-Trifluoropyridine: A related compound with three fluorine atoms.

Uniqueness

3,5-Dichloro-2,6-difluoro-4-methoxypyridine is unique due to its specific combination of chlorine, fluorine, and methoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in various fields.

Biologische Aktivität

3,5-Dichloro-2,6-difluoro-4-methoxypyridine is a synthetic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant case studies.

Structure and Composition

The molecular formula of this compound is CHClFNO. The presence of halogen atoms (chlorine and fluorine) and a methoxy group significantly influences its chemical reactivity and biological interactions.

Chemical Reactions

This compound undergoes various chemical reactions, including:

- Substitution Reactions : Chlorine and fluorine atoms can be replaced by nucleophiles.

- Oxidation and Reduction : Although less common, these reactions are possible.

- Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura coupling with boronic acids in the presence of palladium catalysts.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The halogen atoms and the methoxy group enhance its binding affinity to enzymes and receptors. Specific pathways affected by this compound include:

- Inhibition of certain kinases.

- Interaction with cellular signaling pathways.

Applications in Research

Research indicates that this compound has potential applications in:

- Medicinal Chemistry : As a pharmaceutical intermediate for developing new drugs.

- Agrochemicals : Its unique properties make it suitable for creating effective pesticides or herbicides .

Case Studies

A few significant studies highlight the biological effects of this compound:

- Kinase Inhibition Study :

- Iron Chelation Study :

- Toxicological Assessment :

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cl, F substitutions; methoxy group | Kinase inhibition; antiproliferative |

| Pentachloropyridine | Multiple chlorine substitutions | Broad-spectrum antimicrobial activity |

| 2,3,6-Trifluoropyridine | Three fluorine substitutions | Limited biological applications |

Eigenschaften

IUPAC Name |

3,5-dichloro-2,6-difluoro-4-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2NO/c1-12-4-2(7)5(9)11-6(10)3(4)8/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWCDYPJPZHFAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=C1Cl)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.